2-(Phenylsulfanyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₉ClO₂S₂ and a molecular weight of 236.74 g/mol . This compound is characterized by the presence of a phenylsulfanyl group attached to an ethane-1-sulfonyl chloride moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride typically involves the reaction of phenylthiol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Scientific Research Applications
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)ethane-1-sulfonic acid
- 2-(Phenylsulfanyl)ethane-1-sulfonamide
- 2-(Phenylsulfanyl)ethane-1-sulfonate esters
Uniqueness
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride is unique due to its combination of a phenylsulfanyl group and a sulfonyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
2-phenylsulfanylethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFWWQKXVNIITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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